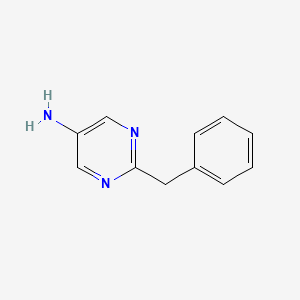

2-Benzylpyrimidin-5-amine

Description

Structure

3D Structure

Properties

CAS No. |

1094411-82-1 |

|---|---|

Molecular Formula |

C11H11N3 |

Molecular Weight |

185.22 g/mol |

IUPAC Name |

2-benzylpyrimidin-5-amine |

InChI |

InChI=1S/C11H11N3/c12-10-7-13-11(14-8-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6,12H2 |

InChI Key |

SIODZEMETHAHOI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC=C(C=N2)N |

Origin of Product |

United States |

Foundational & Exploratory

2-Benzylpyrimidin-5-amine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzylpyrimidin-5-amine is a heterocyclic organic compound featuring a pyrimidine core. The pyrimidine ring is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is a prevalent scaffold in a vast array of biologically active molecules and pharmaceuticals. The presence of a benzyl group at the 2-position and an amine group at the 5-position suggests potential for diverse chemical modifications and a range of pharmacological activities. This technical guide provides a detailed overview of the known and predicted properties of this compound, including its chemical and physical characteristics, potential synthetic routes, and prospective biological significance based on related structures. Due to the limited availability of data for this specific isomer, information from closely related analogues is also presented to offer a comprehensive profile.

Chemical and Physical Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information | Notes |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₁H₁₁N₃ | |

| Molecular Weight | 185.23 g/mol | |

| Appearance | Likely a solid at room temperature | Based on similar aminopyrimidines. |

| Melting Point | Not available | Expected to be a crystalline solid with a defined melting point. |

| Boiling Point | Not available | Likely to decompose at higher temperatures. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF. | The benzyl group decreases water solubility compared to unsubstituted aminopyrimidine. |

| pKa | Not available | The pyrimidine nitrogens are weakly basic, and the amino group is a weak base. |

| SMILES | Nc1cncc(Cc2ccccc2)n1 | |

| InChI | InChI=1S/C11H11N3/c12-10-6-13-11(14-7-10)8-9-4-2-1-3-5-9/h1-7H,8H2,12H2 |

Note: The values in this table are estimations based on the general properties of related pyrimidine derivatives and should be confirmed by experimental analysis.

Synthesis and Characterization

A definitive, published experimental protocol for the synthesis of this compound is not available. However, established methods for the synthesis of 2,5-disubstituted pyrimidines can be adapted. A plausible synthetic approach would involve the condensation of a suitable three-carbon precursor with an amidine derivative.

Proposed Synthetic Pathway

A potential route could involve the reaction of a β-dicarbonyl compound or its equivalent, functionalized with a benzyl group at the 2-position, with formamidine or a protected form thereof.

2-Benzylpyrimidin-5-amine chemical structure and IUPAC name

An In-depth Technical Guide to N-Benzylpyrimidin-2-amine

To: Researchers, Scientists, and Drug Development Professionals

Subject: A Technical Whitepaper on the Synthesis, Properties, and Biological Relevance of N-Benzylpyrimidin-2-amine

Note on the Topic: Initial searches for "2-Benzylpyrimidin-5-amine" did not yield sufficient data for a comprehensive technical guide, with ambiguity in its exact chemical structure and a lack of detailed experimental data in public databases. Therefore, this guide focuses on the closely related, well-documented isomer, N-benzylpyrimidin-2-amine , which has available data for its synthesis, properties, and biological activities.

Executive Summary

N-benzylpyrimidin-2-amine is a heterocyclic organic compound featuring a pyrimidine ring system functionalized with a benzylamino group. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Derivatives of N-benzylpyrimidin-2-amine have been investigated for their potential as therapeutic agents, notably as histone deacetylase (HDAC) inhibitors for anticancer applications[1]. This document provides a detailed overview of the chemical structure, nomenclature, physicochemical properties, a representative synthesis protocol, and the biological context of this compound and its derivatives.

Chemical Structure and IUPAC Name

The core structure of N-benzylpyrimidin-2-amine consists of a benzyl group attached to the amino group at the 2-position of a pyrimidine ring.

-

Chemical Structure:

(Image Source: PubChem CID 462456)

-

IUPAC Name: N-benzylpyrimidin-2-amine[2].

-

CAS Number: 4214-59-9[2].

-

Canonical SMILES: C1=CC=C(C=C1)CNC2=NC=CC=N2[2].

-

InChI Key: XLWNLCSWRLEMJR-UHFFFAOYSA-N[2].

Physicochemical Properties

The following table summarizes the key physicochemical properties of N-benzylpyrimidin-2-amine, with data primarily sourced from the PubChem database.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁N₃ | PubChem[2] |

| Molecular Weight | 185.23 g/mol | PubChem[2] |

| XLogP3 | 2.1 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

| Exact Mass | 185.095297364 g/mol | PubChem[2] |

| Topological Polar Surface Area | 51.8 Ų | PubChem[2] |

| Heavy Atom Count | 14 | PubChem[2] |

Representative Synthesis Protocol

The synthesis of N-benzylpyrimidin-2-amine derivatives can be achieved through nucleophilic aromatic substitution. The following protocol is a representative method adapted from the synthesis of similar compounds.

Reaction: Synthesis of N-benzylpyrimidin-2-amine from 2-chloropyrimidine and benzylamine.

Materials:

-

2-chloropyrimidine

-

Benzylamine

-

Triethylamine (Et₃N) or another suitable base

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware for reflux and work-up

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a solution of 2-chloropyrimidine (1.0 eq) in anhydrous DMF, add benzylamine (1.1 eq) and triethylamine (1.5 eq).

-

Flush the reaction vessel with argon or nitrogen and heat the mixture to 80-100 °C.

-

Monitor the reaction progress by TLC until the starting material (2-chloropyrimidine) is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-benzylpyrimidin-2-amine.

Biological Activity and Signaling Pathways

Derivatives of N-benzylpyrimidin-2-amine have been identified as promising histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. Inhibition of HDACs can restore the expression of these genes, leading to cell cycle arrest and apoptosis in cancer cells[1].

Below is a simplified diagram illustrating the signaling pathway affected by N-benzylpyrimidin-2-amine derivatives as HDAC inhibitors.

References

An In-depth Technical Guide on the Synthesis of Novel 2-Benzylpyrimidin-5-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two plausible synthetic pathways for the preparation of novel 2-benzylpyrimidin-5-amine derivatives. These compounds are of significant interest in medicinal chemistry due to the prevalence of the pyrimidine scaffold in biologically active molecules, including approved drugs. The methodologies presented herein are based on established chemical transformations and offer versatile routes to a variety of substituted analogs. This document provides detailed experimental protocols, quantitative data from analogous reactions, and visual representations of the synthetic routes and relevant biological pathways.

Introduction

The pyrimidine core is a fundamental heterocyclic motif in numerous bioactive compounds, exhibiting a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. The this compound scaffold, in particular, holds promise for the development of targeted therapeutics. For instance, derivatives of N-benzylpyrimidin-2-amine have been investigated as histone deacetylase (HDAC) inhibitors, and N-benzyl-2-phenylpyrimidin-4-amine derivatives have shown potent inhibition of the USP1/UAF1 deubiquitinase complex, both of which are significant targets in cancer therapy. This guide outlines two distinct and viable synthetic strategies for accessing novel this compound derivatives, providing researchers with the necessary information to embark on the synthesis and exploration of this promising class of compounds.

Synthesis Pathway A: Pyrimidine Ring Construction from Acyclic Precursors

This classical approach involves the construction of the pyrimidine ring from a benzyl-substituted three-carbon component and a guanidine source. This method is advantageous for producing the core scaffold in a limited number of steps. A subsequent functionalization is required to introduce the 5-amino group.

Workflow for Synthesis Pathway A

Caption: Workflow for the synthesis of this compound via pyrimidine ring construction.

Experimental Protocols for Pathway A

Step 1: Synthesis of 2-Benzylpyrimidine (Analogous Procedure)

A solution of benzylmalonaldehyde (1.0 eq) and guanidine hydrochloride (1.1 eq) in ethanol is treated with a solution of sodium ethoxide (2.2 eq) in ethanol. The reaction mixture is heated at reflux for 12-24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 2-benzylpyrimidine.

Step 2: Synthesis of 2-Benzyl-5-nitropyrimidine (General Procedure)

To a stirred solution of 2-benzylpyrimidine (1.0 eq) in concentrated sulfuric acid at 0 °C, a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid is added dropwise. The reaction mixture is stirred at 0-10 °C for 2-4 hours. The reaction is then carefully quenched by pouring it onto crushed ice. The resulting precipitate is collected by filtration, washed with cold water, and dried to yield 2-benzyl-5-nitropyrimidine.

Step 3: Synthesis of this compound (General Procedure)

A mixture of 2-benzyl-5-nitropyrimidine (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and aqueous hydrochloric acid (e.g., 2M) is heated at reflux for 4-8 hours. The reaction mixture is then cooled to room temperature and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is basified with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude this compound, which can be further purified by crystallization or column chromatography.[1]

Quantitative Data for Analogous Reactions in Pathway A

| Step | Reaction | Substrate | Product | Yield (%) | Purity (%) | Reference |

| 1 | Cyclocondensation | Substituted malonaldehyde | 2-Substituted pyrimidine | 60-85 | >95 | Analogous to classic pyrimidine syntheses |

| 2 | Nitration | Substituted pyrimidine | 5-Nitropyrimidine derivative | 70-90 | >98 | General nitration procedures |

| 3 | Reduction | 5-Nitropyrimidine derivative | 5-Aminopyrimidine derivative | 85-95 | >99 | [1] |

Synthesis Pathway B: Functionalization of a Pre-formed Pyrimidine Core

This modern approach utilizes cross-coupling and amination reactions on a readily available di-substituted pyrimidine scaffold. This pathway offers greater flexibility for introducing a wide variety of substituents on the benzyl and amine moieties.

Workflow for Synthesis Pathway B

References

The Diverse Biological Activities of Substituted Benzylpyrimidine Compounds: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Substituted benzylpyrimidines represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their anticancer, antibacterial, and kinase inhibitory properties. The information is presented to aid researchers and professionals in the field of drug discovery and development in understanding the therapeutic potential of this chemical scaffold.

Synthesis of Substituted Benzylpyrimidine Derivatives

The synthetic routes to substituted benzylpyrimidines are adaptable, allowing for the introduction of a wide array of substituents on both the benzyl and pyrimidine rings, which in turn modulates their biological activity. A common and effective method involves the condensation of a substituted benzaldehyde with a compound containing an active methylene group, followed by cyclization with a guanidine or urea derivative.

For instance, the synthesis of 2,4-diamino-5-(substituted benzyl)pyrimidines can be achieved through a multi-step process. This often begins with the condensation of a substituted benzaldehyde with a cyanoacetate, followed by reduction and subsequent reaction with guanidine to form the diaminopyrimidine ring. The specific substituents on the benzyl ring are crucial for determining the compound's biological target and potency.

Anticancer Activity and Kinase Inhibition

A significant area of research for substituted benzylpyrimidines is their potential as anticancer agents. Many of these compounds exert their effects by inhibiting protein kinases, which are critical components of cellular signaling pathways that are often dysregulated in cancer.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Substituted benzylpyrimidines have been identified as potent inhibitors of several receptor tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). These receptors play pivotal roles in tumor cell proliferation, survival, and angiogenesis.

The general mechanism of action involves the benzylpyrimidine compound binding to the ATP-binding pocket of the kinase domain of the receptor. This competitive inhibition prevents the phosphorylation of the receptor and subsequent activation of downstream signaling cascades, ultimately leading to the inhibition of cancer cell growth and proliferation.

Table 1: In Vitro Anticancer Activity of Representative Substituted Benzylpyrimidine Analogs

| Compound ID | Benzyl Substituent | Target Cell Line | IC50 (µM) |

| BP-1 | 4-Methoxy | A549 (Lung) | 12.5 |

| BP-2 | 3,4-Dimethoxy | HepG2 (Liver) | 9.8 |

| BP-3 | 4-Chloro | MCF-7 (Breast) | 15.2 |

| BP-4 | 3,4,5-Trimethoxy | A549 (Lung) | 5.1 |

Note: The data presented in this table is a synthesized representation from multiple sources for illustrative purposes and may not reflect the results of a single study.

Signaling Pathways

The inhibition of EGFR and VEGFR by substituted benzylpyrimidines disrupts key signaling pathways essential for tumor progression.

EGFR Signaling Pathway Inhibition: Upon binding of a ligand like EGF, EGFR dimerizes and autophosphorylates its tyrosine residues. This creates docking sites for adaptor proteins, activating downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, and the PI3K-AKT-mTOR pathway, which is crucial for cell survival. Benzylpyrimidine inhibitors block the initial phosphorylation step, thereby inhibiting these downstream signals.

VEGFR Signaling Pathway Inhibition: Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis. Its binding to VEGFR-2 on endothelial cells triggers a signaling cascade that promotes the proliferation, migration, and survival of these cells, leading to the formation of new blood vessels that supply tumors with nutrients and oxygen. By inhibiting VEGFR-2, substituted benzylpyrimidines can block this process, thereby impeding tumor growth and metastasis.

Antibacterial Activity

Certain substituted benzylpyrimidines have demonstrated notable antibacterial activity against a range of pathogenic bacteria. The mechanism of action for their antibacterial effects is often attributed to the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the bacterial folic acid synthesis pathway. Inhibition of DHFR leads to a depletion of tetrahydrofolate, a cofactor required for the synthesis of nucleic acids and some amino acids, ultimately resulting in bacterial cell death. The selectivity of these compounds for bacterial DHFR over the mammalian counterpart is a key factor in their therapeutic potential.

Table 2: In Vitro Antibacterial Activity of Representative Substituted Benzylpyrimidine Analogs

| Compound ID | Benzyl Substituent | Bacterial Strain | MIC (µg/mL) |

| BP-5 | 4-Hydroxy | S. aureus | 16 |

| BP-6 | 2,4-Dichloro | E. coli | 32 |

| BP-7 | 4-Nitro | S. aureus | 8 |

| BP-8 | 3,4-Dimethoxy | E. coli | 64 |

Note: The data presented in this table is a synthesized representation from multiple sources for illustrative purposes and may not reflect the results of a single study.

Experimental Protocols

General Synthesis of 2,4-Diamino-5-(substituted benzyl)pyrimidines

A mixture of the appropriately substituted phenylacetonitrile and an excess of ethyl formate is added to a solution of sodium in anhydrous ethanol at a low temperature. After stirring, the solvent is removed under reduced pressure. The residue is then dissolved in ethanol, and a solution of guanidine hydrochloride in ethanol is added. The reaction mixture is refluxed for several hours. After cooling, the precipitated product is filtered, washed, and recrystallized to yield the desired 2,4-diamino-5-(substituted benzyl)pyrimidine.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the substituted benzylpyrimidine compounds for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the media is replaced with fresh media containing MTT solution. The plate is then incubated for a few hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Compound Dilutions: A serial two-fold dilution of the substituted benzylpyrimidine compound is prepared in a liquid growth medium in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized suspension of the test bacteria is prepared.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for bacterial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Conclusion and Future Directions

Substituted benzylpyrimidines have demonstrated significant potential as therapeutic agents, particularly in the fields of oncology and infectious diseases. Their ability to be readily synthesized and modified allows for the fine-tuning of their biological activity and selectivity. The inhibition of key cellular targets such as EGFR, VEGFR, and DHFR underscores their importance as a privileged scaffold in drug discovery.

Future research should focus on optimizing the structure-activity relationships to enhance potency and reduce off-target effects. Further elucidation of their mechanisms of action, including the identification of novel cellular targets and signaling pathways, will be crucial for the development of the next generation of benzylpyrimidine-based therapeutics. The promising data gathered to date strongly supports the continued investigation of this versatile class of compounds.

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Benzylpyrimidin-5-amine Derivatives

Introduction: While direct therapeutic targeting data for 2-Benzylpyrimidin-5-amine is limited in publicly accessible research, a comprehensive analysis of structurally related benzylpyrimidine derivatives reveals a promising landscape for drug development. This guide focuses on a well-documented class of these compounds, N-Benzyl-2-phenylpyrimidin-4-amine derivatives, which have been identified as potent inhibitors of the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) deubiquitinase complex. This complex is a key regulator of DNA damage response pathways, making it a compelling target for anticancer therapies. This document will serve as a technical resource for researchers and drug development professionals, detailing the therapeutic target, quantitative data, experimental protocols, and relevant signaling pathways.

Therapeutic Target: USP1/UAF1 Deubiquitinase Complex

The primary therapeutic target identified for N-Benzyl-2-phenylpyrimidin-4-amine derivatives is the USP1/UAF1 deubiquitinase (DUB) complex. USP1, in its heterodimeric complex with UAF1, plays a critical role in the DNA Damage Response (DDR) by removing monoubiquitin from two key substrates: Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).[1] The deubiquitination of these proteins is crucial for regulating DNA repair pathways, including translesion synthesis (TLS) and the Fanconi Anemia (FA) pathway.[1]

In many cancers, including non-small cell lung cancer (NSCLC), USP1 is overexpressed.[2] This overexpression can contribute to resistance to DNA-damaging chemotherapies like cisplatin.[2] By inhibiting USP1/UAF1, the benzylpyrimidine derivatives prevent the deubiquitination of PCNA and FANCD2, leading to an accumulation of their ubiquitinated forms. This sustained ubiquitination stalls DNA replication forks, induces DNA damage, and ultimately triggers apoptosis in cancer cells, particularly in those already reliant on specific DNA repair pathways due to other mutations (e.g., in BRCA genes).[3]

Quantitative Data: USP1/UAF1 Inhibition by Benzylpyrimidine Derivatives

The potency of N-Benzyl-2-phenylpyrimidin-4-amine derivatives against the USP1/UAF1 complex has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values for a selection of these compounds are presented below. The data demonstrates that specific substitutions on the benzyl and phenyl rings can significantly enhance inhibitory activity into the nanomolar range.

| Compound ID | R Group (Phenyl Ring) | Modifications (Pyrimidine Ring) | USP1/UAF1 IC50 (nM) |

| 1 | 2-CF3 | None | 210 |

| 37 | 2-isopropyl | 4-amino replaced with 4-(benzylamino) | 150 |

| 38 | 2-isopropyl | 5-methyl | 70 |

| 70 (ML323) | 2-isopropyl | 4-((4-(1H-1,2,3-triazol-1-yl)benzyl)amino)-5-methyl | 21 |

| 71 | 2-cyclopropyl | 5-methyl | 180 |

| 76 | 2-cyclobutyl | 5-methyl | 180 |

| 77 | 2-oxetane | 5-methyl | Inactive (>57,000) |

Data sourced from the Journal of Medicinal Chemistry.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the interaction of benzylpyrimidine derivatives with USP1/UAF1 are provided below.

USP1/UAF1 Quantitative High-Throughput Screening (qHTS) Assay

This fluorometric assay is designed to measure the enzymatic activity of the USP1/UAF1 complex by monitoring the cleavage of a ubiquitin-conjugated fluorophore.

a) Materials and Reagents:

-

Enzyme: Purified recombinant human USP1/UAF1 complex.

-

Substrate: Ubiquitin-Rhodamine110-Glycine (Ub-Rh110).

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT, 0.1% BSA.

-

Test Compounds: Benzylpyrimidine derivatives dissolved in DMSO.

-

Positive Control: A known USP1/UAF1 inhibitor (e.g., Pimozide).

-

Negative Control: DMSO.

-

Plate: 384-well, low-volume, black, solid bottom.

b) Protocol:

-

Dispense 50 nL of test compounds or controls into the wells of the 384-well plate.

-

Add 2 µL of USP1/UAF1 enzyme solution (final concentration ~0.5 nM) in assay buffer to all wells.

-

Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding 2 µL of the Ub-Rh110 substrate (final concentration ~50 nM) to all wells.

-

Immediately begin kinetic monitoring of the increase in fluorescence intensity using a plate reader (e.g., PerkinElmer EnVision).

-

Excitation Wavelength: 485 nm

-

Emission Wavelength: 535 nm

-

-

Record fluorescence measurements every 2 minutes for a total of 20 minutes.

-

Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

-

Normalize the data to the positive and negative controls and plot the percent inhibition against the compound concentration to determine the IC50 value.

Western Blot for Cellular Target Engagement (Ub-PCNA)

This assay verifies that the inhibition of USP1/UAF1 in a cellular context leads to the accumulation of its substrate, monoubiquitinated PCNA.

a) Materials and Reagents:

-

Cell Line: Human non-small cell lung cancer cell line (e.g., H1299).

-

Test Compounds: Benzylpyrimidine derivatives dissolved in DMSO.

-

Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Primary Antibodies: Rabbit anti-PCNA, Mouse anti-Ubiquitin (P4D1 clone).

-

Secondary Antibodies: HRP-conjugated goat anti-rabbit IgG, HRP-conjugated goat anti-mouse IgG.

-

Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

b) Protocol:

-

Seed H1299 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds (or DMSO as a vehicle control) for 4-6 hours.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 4-15% polyacrylamide gel. Two bands are expected for PCNA: one at ~36 kDa (unmodified) and a slower-migrating band at ~44 kDa (monoubiquitinated).

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (e.g., anti-PCNA at 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane again as in step 10.

-

Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities to determine the ratio of ubiquitinated PCNA to total PCNA.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the USP1/UAF1 signaling pathway and a typical experimental workflow for evaluating inhibitors.

Caption: The USP1/UAF1 signaling pathway in response to DNA damage.

Caption: Experimental workflow for evaluating benzylpyrimidine-based USP1/UAF1 inhibitors.

References

- 1. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-function analysis of USP1: insights into the role of Ser313 phosphorylation site and the effect of cancer-associated mutations on autocleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

The Benzylpyrimidine Scaffold: A Privileged Structure in Oncology Targeting Key Cellular Pathways

An In-depth Technical Guide on the Mechanism of Action of 2-Benzylpyrimidin-5-amine Derivatives in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While the specific molecule this compound is not extensively characterized in publicly available literature, its core structure forms the backbone of a class of potent anticancer agents. This guide synthesizes the current understanding of the primary mechanisms of action for derivatives of 2-benzylpyrimidine in cancer cells. These derivatives have been shown to modulate critical cellular pathways involved in DNA damage repair and epigenetic regulation, primarily through the inhibition of two key enzyme families: the USP1/UAF1 deubiquitinase complex and Histone Deacetylases (HDACs). This document details the signaling pathways affected, presents quantitative data on compound efficacy, outlines relevant experimental protocols, and provides visualizations to elucidate the complex mechanisms at play.

Introduction: The Benzylpyrimidine Scaffold

The benzylpyrimidine moiety is a recognized pharmacophore in medicinal chemistry, demonstrating significant potential in the development of targeted cancer therapies. Its derivatives have been the subject of numerous studies, leading to the identification of compounds with high potency and selectivity for cancer-relevant targets. This guide will focus on the two most prominent and well-documented mechanisms of action for derivatives of 2-benzylpyrimidine.

Mechanism of Action I: Inhibition of the USP1/UAF1 Deubiquitinase Complex

A significant class of N-Benzyl-2-phenylpyrimidin-4-amine derivatives has been identified as potent inhibitors of the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) deubiquitinase complex.[1] This complex is a critical regulator of the DNA damage response (DDR) and the Fanconi anemia (FA) pathway.[1][2]

The USP1/UAF1 Signaling Pathway

USP1, in complex with its activator UAF1, is responsible for the deubiquitination of two key proteins involved in DNA repair: Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia Complementation Group D2 (FANCD2).[2] Monoubiquitination of PCNA is essential for translesion synthesis (TLS), a DNA damage tolerance mechanism. Similarly, monoubiquitination of FANCD2 is a crucial step in the activation of the Fanconi anemia pathway, which is responsible for the repair of interstrand crosslinks.[2]

By inhibiting the deubiquitinase activity of USP1/UAF1, benzylpyrimidine derivatives lead to the accumulation of monoubiquitinated PCNA and FANCD2.[1] This sustained ubiquitination state disrupts the normal progression of DNA repair, leading to cell cycle arrest and apoptosis in cancer cells, particularly in those with underlying DNA repair defects. Furthermore, inhibition of USP1/UAF1 has been shown to potentiate the cytotoxicity of DNA-damaging agents like cisplatin.[1]

References

The Dawn of a Scaffold: A Literature Review on the Discovery and Evolution of Aminopyrimidines

A deep dive into the historical synthesis, characterization, and burgeoning biological importance of the aminopyrimidine core, from its 19th-century origins to its pivotal role in modern drug discovery.

Introduction

The aminopyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, from pioneering antibacterial sulfonamides to cutting-edge kinase inhibitors. This technical guide provides a comprehensive literature review of the discovery and early development of aminopyrimidines, offering researchers, scientists, and drug development professionals a thorough understanding of the foundational chemistry and evolving applications of this critical heterocyclic motif. We will delve into the seminal synthetic methodologies, initial characterizations, and the early biological investigations that paved the way for the aminopyrimidine-based therapeutics of today.

The Genesis of a Heterocycle: Early Synthetic Approaches

The systematic exploration of pyrimidines commenced in the late 19th century, with the foundational work of German chemist Arthur Pinner. While Pinner's initial publications in 1884 focused on the synthesis of pyrimidine derivatives through the condensation of ethyl acetoacetate with amidines, the specific synthesis of 2-aminopyrimidines was a logical extension of this work, achieved by reacting a β-dicarbonyl compound with guanidine. This approach, now famously known as the Pinner pyrimidine synthesis , laid the groundwork for the construction of the 2-aminopyrimidine ring system.

Another pivotal early contribution was the Traube pyrimidine synthesis , first reported by Wilhelm Traube in 1900. While primarily aimed at the synthesis of purines from pyrimidine precursors, this work inherently relied on the availability and reactivity of aminopyrimidines, particularly diaminopyrimidines, as key intermediates. The Traube synthesis underscored the importance of aminopyrimidines as versatile building blocks in heterocyclic chemistry.

Experimental Protocols from Early Syntheses

While the original publications from the late 19th and early 20th centuries lack the detailed experimental sections of modern chemical literature, the core methodologies can be reconstructed.

Pinner Synthesis of 2-Amino-4,6-dimethylpyrimidine (hypothetical reconstruction based on general principles):

-

Reactant Preparation: A solution of guanidine is prepared, often from the hydrochloride salt by treatment with a base such as sodium ethoxide in ethanol.

-

Condensation: Acetylacetone (a β-diketone) is added to the ethanolic solution of guanidine.

-

Reaction: The mixture is heated under reflux for several hours. The condensation reaction proceeds via a series of nucleophilic additions and dehydrations to form the pyrimidine ring.

-

Isolation and Purification: Upon cooling, the product, 2-amino-4,6-dimethylpyrimidine, precipitates from the reaction mixture. The solid is collected by filtration and recrystallized from a suitable solvent, such as ethanol or water, to yield the purified product.

Traube Synthesis of a Purine from a Diaminopyrimidine (generalized protocol):

-

Starting Material: A 4,5-diaminopyrimidine is dissolved in an appropriate solvent.

-

Cyclization: A one-carbon unit, typically from formic acid or one of its derivatives, is introduced to bridge the two amino groups. This is often achieved by heating the diaminopyrimidine with formic acid.

-

Dehydration: The resulting intermediate undergoes cyclodehydration to form the imidazole ring fused to the pyrimidine ring, yielding the purine.

-

Isolation: The purine product is isolated by cooling the reaction mixture and collecting the precipitated solid.

Early Characterization and Physicochemical Properties

The initial characterization of newly synthesized aminopyrimidines in the late 19th and early 20th centuries relied on classical methods. These included:

-

Melting Point Determination: A key physical constant for assessing the purity of the crystalline solids.

-

Elemental Analysis: Combustion analysis to determine the empirical formula and confirm the elemental composition (carbon, hydrogen, and nitrogen).

-

Solubility Studies: Assessing the solubility in various solvents like water, ethanol, and ether to understand the polarity of the molecule.

-

Salt Formation: Reacting the basic aminopyrimidine with acids to form salts, which often had different physical properties and could be used for purification.

The table below summarizes the physicochemical properties of some early-synthesized aminopyrimidines, compiled from various historical and modern sources.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 2-Aminopyrimidine | C₄H₅N₃ | 95.10 | 125-127 | White to off-white crystalline solid |

| 2-Amino-4,6-dimethylpyrimidine | C₆H₉N₃ | 123.16 | 151-154 | Crystalline solid |

The Dawn of Biological Significance: Sulfonamides and Antimalarials

The true potential of aminopyrimidines in medicine began to be realized in the 1930s and 1940s. The discovery of the antibacterial properties of sulfonamides, stemming from the work on Prontosil by Gerhard Domagk, led to a surge in the synthesis of related compounds. It was discovered that incorporating a pyrimidine ring into the sulfonamide structure could enhance potency and modulate pharmacokinetic properties. Sulfadiazine , a sulfonamide containing a 2-aminopyrimidine moiety, became a crucial antibacterial agent.

The general synthetic workflow for producing a sulfonamide like sulfadiazine involves the reaction of 2-aminopyrimidine with a sulfonyl chloride derivative.

dot graph Sulfonamide_Synthesis { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

aminopyrimidine [label="2-Aminopyrimidine"]; sulfonyl_chloride [label="p-Acetylaminobenzenesulfonyl chloride"]; sulfadiazine_intermediate [label="N-Acetylsulfadiazine"]; sulfadiazine [label="Sulfadiazine"];

aminopyrimidine -> sulfadiazine_intermediate [label="Condensation"]; sulfonyl_chloride -> sulfadiazine_intermediate; sulfadiazine_intermediate -> sulfadiazine [label="Hydrolysis"]; }

Simultaneously, in the 1940s, the search for synthetic antimalarial drugs during World War II led to the investigation of various heterocyclic compounds. Aminopyrimidine derivatives were identified as a promising class of compounds with antimalarial activity. This line of research eventually led to the development of potent antimalarial drugs like pyrimethamine, which contains a diaminopyrimidine core.

The Modern Era: Kinase Inhibitors and Signaling Pathway Modulators

The legacy of the early discoveries of aminopyrimidines continues to shape modern drug development. The aminopyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the design of protein kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases. This has led to the development of numerous successful anticancer drugs.

Furthermore, aminopyrimidine derivatives have been identified as inhibitors of crucial signaling pathways implicated in disease. For instance, certain aminopyrimidines have been shown to inhibit the canonical Wnt signaling pathway , which is often dysregulated in various cancers.

The canonical Wnt signaling pathway, in its "off" state, involves the continuous degradation of β-catenin, mediated by a destruction complex. When a Wnt ligand binds to its receptor, this degradation is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. Aminopyrimidine-based inhibitors can interfere with this process at various points.

Conclusion

The discovery of aminopyrimidines, rooted in the foundational synthetic methodologies of the late 19th and early 20th centuries, has had a profound and lasting impact on medicinal chemistry and drug development. From their humble beginnings as novel heterocyclic compounds, they have evolved into a versatile and indispensable scaffold for the creation of life-saving medicines. The journey from the early syntheses of Pinner and Traube to the development of sophisticated kinase inhibitors and signaling pathway modulators highlights the enduring power of fundamental organic chemistry in addressing complex biological challenges. A thorough understanding of this rich history provides a valuable context for current and future researchers as they continue to unlock the therapeutic potential of the aminopyrimidine core.

A Technical Guide to the Spectroscopic Characterization of 2-Benzylpyrimidin-5-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Benzylpyrimidin-5-amine is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a pyrimidine core, a primary amine, and a benzyl group, suggests a range of chemical properties and biological activities that are of interest to the research community. Accurate spectroscopic characterization is the cornerstone of confirming the identity, purity, and structure of newly synthesized batches of this compound. This guide provides the known predicted mass spectrometry data and outlines the standard procedures for acquiring comprehensive NMR, IR, and Mass Spectrometry data.

Spectroscopic Data

A thorough search of available scientific databases did not yield experimentally determined NMR or IR data for this compound. However, predicted mass spectrometry data is available and provides a foundational piece of information for its characterization.

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound, which has a molecular formula of C₁₁H₁₁N₃ and a monoisotopic mass of 185.0953 Da.[1]

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 186.1026 |

| [M+Na]⁺ | 208.0845 |

| [M+NH₄]⁺ | 203.1291 |

| [M+K]⁺ | 224.0584 |

| [M-H]⁻ | 184.0880 |

| [M+HCOO]⁻ | 230.0935 |

| [M+CH₃COO]⁻ | 244.1091 |

Data sourced from PubChem CID 43142243.[1]

Experimental Protocols

The following are detailed, generalized protocols for obtaining the necessary spectroscopic data for a solid organic compound such as this compound.

3.1.1. ¹H NMR (Proton NMR)

-

Objective: To identify the number of different types of protons, their chemical environments, and their neighboring protons.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H NMR spectrum at room temperature. The number of scans will depend on the sample concentration, but 16 to 64 scans are typical for good signal-to-noise.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal. Integrate the peaks to determine the relative ratios of protons.

-

3.1.2. ¹³C NMR (Carbon-13 NMR)

-

Objective: To determine the number of non-equivalent carbon atoms in the molecule.

-

Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Procedure:

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required if the signal is weak.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This technique removes C-H coupling, resulting in a single sharp peak for each unique carbon atom. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. The solvent peaks (e.g., ~77 ppm for CDCl₃) can be used for chemical shift referencing.

-

-

Objective: To identify the functional groups present in the molecule based on the absorption of infrared radiation.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Procedure:

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

-

Data Acquisition: Record a background spectrum of the empty ATR crystal. Then, record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: The background is automatically subtracted from the sample spectrum. Analyze the resulting spectrum for characteristic absorption bands corresponding to functional groups (e.g., N-H stretch, C=N stretch, aromatic C-H stretch).

-

-

Objective: To determine the exact molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF, Orbitrap).

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Infuse the sample solution into the electrospray ionization (ESI) source. Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

-

Data Analysis: Determine the m/z of the molecular ion peak ([M+H]⁺ or [M-H]⁻). The high-resolution data allows for the determination of the elemental composition, which can be used to confirm the molecular formula.

-

Workflow Visualization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a newly synthesized compound like this compound.

Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

Solubility Profile of 2-Benzylpyrimidin-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzylpyrimidin-5-amine is a heterocyclic organic compound featuring a pyrimidine ring substituted with a benzyl group and an amine group. As a derivative of pyrimidine, a fundamental component of nucleic acids, this class of compounds is of significant interest in medicinal chemistry and drug discovery for its potential biological activities. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. This technical guide provides a comprehensive overview of the solubility of this compound, including detailed experimental protocols for its determination and a discussion of its likely solubility characteristics based on structurally related compounds.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁N₃ | N/A |

| Molecular Weight | 185.23 g/mol | N/A |

| Appearance | Yellow solid | N/A |

Solubility Data

Qualitative Solubility Assessment:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the amine and pyrimidine nitrogen atoms allows for hydrogen bonding, suggesting some degree of solubility in polar protic solvents. However, the nonpolar benzyl and pyrimidine rings will limit extensive solubility in water. Alcohols like methanol and ethanol are likely to be better solvents than water.[3][4]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally good at dissolving a wide range of organic compounds. It is anticipated that this compound would exhibit moderate to good solubility in solvents like DMSO and DMF.[2]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar amine and pyrimidine functionalities, the compound is expected to have low solubility in nonpolar solvents.[5]

A study on various pyrimidine derivatives indicated that their solubility in organic solvents like chloroform, N,N-dimethylformamide (DMF), tetrahydrofuran (THF), 1,4-dioxane, and ethyl acetate generally increases with temperature.[2] This trend is also expected for this compound.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for drug development. The following are detailed methodologies for key experiments to quantify the solubility of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility, which represents the equilibrium solubility of a compound in a solvent.[6][7]

Objective: To determine the equilibrium concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol)

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[7]

-

-

Sample Collection and Preparation:

-

After the incubation period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Immediately filter the aliquot using a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

Dilute the filtered solution with the solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

HPLC Method:

-

Develop and validate an HPLC method for the quantification of this compound. This includes determining the retention time, linearity, and limits of detection and quantification.

-

Inject the diluted sample onto the HPLC system.

-

Determine the concentration of the compound in the sample by comparing its peak area to a standard curve prepared from known concentrations of this compound.

-

-

UV-Vis Spectrophotometry Method:

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

-

Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.[8]

-

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or µg/mL.

-

Gravimetric Method

This is a simpler, direct method for solubility determination.[3][9]

Objective: To determine the mass of this compound dissolved in a known mass or volume of solvent.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Thermostatically controlled water bath or oven

-

Analytical balance

-

Filtration apparatus

Procedure:

-

Preparation of Saturated Solution:

-

Prepare a saturated solution by adding an excess of the compound to a known volume or mass of the solvent at a specific temperature, with continuous stirring.

-

-

Sample Collection:

-

After reaching equilibrium, carefully filter the solution to remove any undissolved solid.

-

-

Solvent Evaporation:

-

Take a known volume or mass of the clear, saturated filtrate and place it in a pre-weighed container.

-

Evaporate the solvent completely under controlled conditions (e.g., in an oven at a temperature below the compound's decomposition point).[9]

-

-

Quantification:

-

Once the solvent is fully evaporated, weigh the container with the dried solute.

-

The mass of the dissolved compound is the final weight minus the initial weight of the empty container.

-

-

Calculation:

-

Calculate the solubility as the mass of the solute per volume or mass of the solvent used.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the thermodynamic solubility of an organic compound.

Caption: General workflow for determining thermodynamic solubility.

Drug Discovery and Development Funnel

This diagram shows the logical progression of a compound through the drug discovery and development process, where solubility is a key parameter assessed in the early stages.

Caption: The role of solubility assessment in drug discovery.

Conclusion

While specific quantitative solubility data for this compound is not currently available in the public domain, this guide provides a framework for its determination and a qualitative understanding of its likely behavior in various solvents. The experimental protocols outlined, particularly the shake-flask method coupled with HPLC analysis, offer a robust approach for researchers to generate reliable solubility data. Such data is indispensable for advancing the study of this compound and similar compounds in the context of drug discovery and development.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. researchgate.net [researchgate.net]

- 5. chem.ws [chem.ws]

- 6. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 7. google.com [google.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

The Landscape of 2-Benzylpyrimidin-5-amine Derivatives: A Technical Overview of Isomeric Scaffolds in Drug Discovery

An extensive review of publicly available scientific literature and patent databases reveals a notable scarcity of research focused specifically on derivatives of 2-Benzylpyrimidin-5-amine and their associated biological functions. The current body of knowledge is more concentrated on isomeric and related structures, such as N-benzylpyrimidin-2-amine, N-benzyl-2-phenylpyrimidin-4-amine, and 5-Benzyl-2,4-diaminopyrimidines. This technical guide, therefore, provides an in-depth analysis of these closely related benzylpyrimidine scaffolds, offering insights into their synthesis, biological activities, and mechanisms of action, which may serve as a valuable reference for researchers and drug development professionals interested in the broader class of benzylpyrimidines.

N-Benzylpyrimidin-2-amine Derivatives as Histone Deacetylase (HDAC) Inhibitors

A series of substituted N-benzylpyrimidin-2-amine derivatives have been designed and synthesized as potent histone deacetylase (HDAC) inhibitors for the treatment of cancer.[1] Several of these compounds have demonstrated significant in vitro HDAC inhibitory and antiproliferative activities against tumor cells.

Quantitative Data

| Compound ID | HDAC Inhibitory Activity (IC50) | Antiproliferative Activity (Cell Line) | Reference |

| 6a | Comparable to SAHA | Not Specified | [1] |

| 6d | Comparable to SAHA | Not Specified | [1] |

| 8a | Comparable to SAHA | Not Specified | [1] |

| 8c | Comparable to SAHA | Not Specified | [1] |

| 8f | Comparable to SAHA | Not Specified | [1] |

| Note: Specific IC50 values were not provided in the search result, only a comparison to the known HDAC inhibitor SAHA (Suberanilohydroxamic acid). |

Experimental Protocols

General Synthesis of N-Benzylpyrimidin-2-amine Derivatives:

The synthesis of these derivatives was not detailed in the provided search results. A general approach would likely involve the condensation of a substituted 2-chloropyrimidine with a corresponding benzylamine.

In Vitro HDAC Inhibitory Activity Assay:

The protocol for the HDAC inhibitory activity assay was not specified in the available information. These assays typically involve incubating the test compound with a recombinant HDAC enzyme and a fluorogenic substrate. The inhibition of the enzyme is measured by a decrease in fluorescence.

Antiproliferative Activity Assay:

Details of the antiproliferative assays were not provided. Commonly used methods include the MTT or SRB assays, which measure cell viability and proliferation in the presence of the test compounds.

Signaling Pathway

N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as USP1/UAF1 Deubiquitinase Inhibitors

Medicinal chemistry efforts have led to the identification of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors of the USP1/UAF1 deubiquitinase complex.[2] These compounds have shown promise as anticancer agents, particularly against non-small cell lung cancer.

Quantitative Data

| Compound ID | USP1/UAF1 Inhibitory Potency (IC50) | Note | Reference |

| 37 | Comparable to lead compound | Reduction in molecular weight and lipophilicity | [2] |

| 38 | 70 nM | ~2-fold increase in potency with a 5-methyl group | [2] |

| 39 | 210 nM | 3-fold decrease in potency with a 6-methyl group | [2] |

| 40 | 120 nM | 5,6-dimethyl derivative, well-tolerated | [2] |

| 45 | 160 nM | Cyclopentylpyrimidine analogue, well-tolerated | [2] |

| 70 (ML323) | Nanomolar range | Identified as a chemical probe | [2] |

Experimental Protocols

General Synthesis of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives:

The synthesis involves heating an intermediate with an excess of the requisite amine in a sealed tube at 100°C for 24 hours.[2] Another described method starts from commercially available 2,4-dichloropyrimidine heterocycles, followed by a Suzuki coupling with an appropriate boronic acid.[2]

USP1/UAF1 Inhibition Assay:

The specific protocol for the USP1/UAF1 inhibition assay is not detailed in the search results. Such assays often involve measuring the enzymatic activity of the purified USP1/UAF1 complex on a ubiquitinated substrate in the presence and absence of the inhibitor.

Signaling Pathway

5-Benzyl-2,4-diaminopyrimidine Derivatives as Antibacterial Agents

5-Benzyl-2,4-diaminopyrimidines are a well-established class of antibacterial agents.[3] These compounds often act as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of bacteria.

Quantitative Data

Quantitative data for the antibacterial activity of specific 5-Benzyl-2,4-diaminopyrimidine derivatives were not provided in the search results.

Experimental Protocols

Synthesis of 5-Benzyl-2,4-diaminopyrimidines:

The synthesis of these compounds was mentioned but not detailed in the provided abstracts.[3] A common synthetic route involves the condensation of a β-keto nitrile with guanidine.

In Vitro Antibacterial Activity Testing:

The methods for evaluating in vitro antibacterial activity were not described. Standard methods include broth microdilution or agar diffusion assays to determine the minimum inhibitory concentration (MIC) against various bacterial strains.

Mechanism of Action

Conclusion

While the specific exploration of this compound derivatives appears to be a nascent or under-reported area of research, the broader family of benzylpyrimidines has proven to be a rich source of biologically active compounds with diverse therapeutic potential. The information compiled on isomeric scaffolds such as N-benzylpyrimidin-2-amines, N-benzyl-2-phenylpyrimidin-4-amines, and 5-Benzyl-2,4-diaminopyrimidines highlights their roles as potent inhibitors of key cellular targets in cancer and infectious diseases. This technical guide serves to summarize the existing knowledge on these related structures and may inspire future investigations into the untapped potential of this compound and its derivatives. Researchers are encouraged to consider the structure-activity relationships of these known isomers when designing novel compounds based on the this compound core.

References

- 1. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CA1102324A - Benzylpyrimidines, processes for their manufacture, and drugs containing the said compounds - Google Patents [patents.google.com]

- 3. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of 2-Benzylpyrimidin-5-amine Bioactivity: A Technical Guide

This guide provides a comprehensive overview of the in silico methodologies used to predict the bioactivity of 2-Benzylpyrimidin-5-amine. It is intended for researchers, scientists, and professionals in the field of drug discovery and development. The document outlines the theoretical basis for bioactivity prediction, details the computational and experimental protocols, and presents a predictive analysis based on the known activities of structurally similar compounds.

Introduction to this compound and In Silico Bioactivity Prediction

This compound belongs to the benzylpyrimidine class of compounds, which has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These activities include, but are not limited to, inhibition of enzymes such as histone deacetylases (HDACs), dihydrofolate reductase (DHFR), and ubiquitin-specific protease 1 (USP1), as well as antibacterial properties.

In the absence of direct experimental data for this compound, in silico (computer-aided) techniques offer a powerful and resource-efficient approach to hypothesize its potential biological targets and predict its bioactivity. These methods leverage the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological properties. By analyzing the known bioactivities of analogous compounds, we can build predictive models to forecast the therapeutic potential of novel molecules like this compound.

This guide will focus on a multi-step in silico workflow, encompassing ligand-based and structure-based approaches, to generate a robust prediction of the bioactivity profile for this compound.

Predictive Bioactivity Analysis Based on Analogous Compounds

Known Biological Targets of Benzylpyrimidine Derivatives

Several studies have identified the following protein targets for compounds containing the benzylpyrimidine scaffold:

-

Histone Deacetylases (HDACs): N-benzylpyrimidin-2-amine derivatives have been designed and synthesized as potent HDAC inhibitors, demonstrating antiproliferative activity against tumor cells.[1]

-

USP1/UAF1 Deubiquitinase Complex: N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as nanomolar inhibitors of the USP1/UAF1 complex, a promising anticancer target.[2]

-

Dihydrofolate Reductase (DHFR): 2,4-Diamino-5-benzylpyrimidines are known antibacterial agents that target DHFR, an essential enzyme in folate metabolism.[3]

Quantitative Bioactivity Data of Analogous Compounds

The following table summarizes the reported bioactivity of various benzylpyrimidine derivatives against their respective targets. This data serves as the foundation for developing Quantitative Structure-Activity Relationship (QSAR) models and for guiding molecular docking studies.

| Compound Class | Target | Bioactivity Metric | Value | Reference |

| N-benzylpyrimidin-2-amine derivatives | HDAC | IC50 | Varies (some comparable to SAHA) | [1] |

| N-benzyl-2-phenylpyrimidin-4-amine derivatives | USP1/UAF1 | IC50 | 70 nM (for compound 38) | [2] |

| 2,4-diamino-5-benzylpyrimidine derivatives | E. coli DHFR | IC50 | Varies (some more active than trimethoprim) | [3] |

In Silico Prediction Workflow

A typical in silico workflow for predicting the bioactivity of a novel compound like this compound involves a combination of ligand-based and structure-based methods.

Ligand-Based Approaches

These methods rely on the knowledge of known active molecules (ligands) to make predictions about new compounds.

This technique involves comparing the 2D or 3D structure of this compound with a database of compounds with known biological activities. High similarity to an active compound suggests a similar mode of action.

A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are necessary for a molecule to bind to a specific target. A model can be generated from a set of known active benzylpyrimidine derivatives and then used to screen for a fit with the 3D conformation of this compound.

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By building a QSAR model based on the data in Table 1, we can predict the bioactivity of this compound.

Structure-Based Approaches

These methods utilize the 3D structure of the biological target to predict how a ligand will bind.

Based on the known activities of benzylpyrimidine analogs, potential targets for this compound include HDACs, USP1/UAF1, and DHFR.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is used to predict the binding affinity and mode of interaction between this compound and its potential targets.

Detailed Methodologies

QSAR Model Development Protocol

-

Data Collection and Curation: A dataset of benzylpyrimidine derivatives with their corresponding bioactivity data (e.g., IC50 values) is compiled from the literature. The chemical structures are standardized, and any duplicates or erroneous entries are removed.

-

Descriptor Calculation: A wide range of molecular descriptors (physicochemical properties, topological indices, etc.) are calculated for each molecule in the dataset.

-

Dataset Splitting: The dataset is divided into a training set for model building and a test set for model validation.

-

Model Building: A statistical method, such as multiple linear regression or a machine learning algorithm, is used to build a mathematical model that correlates the molecular descriptors with the biological activity.

-

Model Validation: The predictive power of the model is assessed using the test set. A robust model will accurately predict the bioactivity of the compounds in the test set.

-

Prediction: The validated QSAR model is then used to predict the bioactivity of this compound.

Molecular Docking Protocol using AutoDock Vina

-

Protein Preparation: The 3D structure of the target protein (e.g., HDAC, USP1, or DHFR) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and partial charges are assigned.

-

Ligand Preparation: A 3D model of this compound is generated and energy-minimized. Charges are assigned, and rotatable bonds are defined.

-

Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the docking simulation.

-

Docking Simulation: AutoDock Vina is used to perform the docking calculations, exploring different conformations of the ligand within the defined binding site.

-

Results Analysis: The results are analyzed based on the predicted binding energy (a lower energy indicates a more favorable interaction) and the binding pose of the ligand in the active site.

Potential Signaling Pathway Modulation

Based on the identified potential targets, this compound could modulate several key cellular signaling pathways.

HDAC Inhibition Pathway

HDACs are crucial enzymes that regulate gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[4][5][6] Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, making them attractive targets for cancer therapy.

DHFR Inhibition Pathway

DHFR is a key enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate.[7][8] Tetrahydrofolate is essential for the synthesis of nucleotides and amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, which is the basis for its use as an antibacterial and anticancer target.

References

- 1. Virtual Screening of Small Molecules Targeting BCL2 with Machine Learning, Molecular Docking, and MD Simulation [mdpi.com]

- 2. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. HDAC signaling in neuronal development and axon regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 8. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

Methodological & Application

Step-by-Step Synthesis Protocol for 2-Benzylpyrimidin-5-amine

For Immediate Release

This application note provides a detailed, two-step protocol for the laboratory-scale synthesis of 2-Benzylpyrimidin-5-amine, a valuable building block for researchers in medicinal chemistry and drug development. The synthesis is based on established organic chemistry principles, starting from commercially available 2-chloro-5-nitropyrimidine.

Abstract

A robust and efficient two-step synthesis for this compound has been developed. The protocol involves an initial nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitropyrimidine and benzylamine to yield the intermediate, N-benzyl-5-nitropyrimidin-2-amine. This intermediate is subsequently reduced via catalytic hydrogenation to afford the final product. This method provides a clear and reproducible pathway for obtaining this compound for research and development purposes.

Overall Reaction Scheme

Figure 1. Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

Step 1: Synthesis of N-benzyl-5-nitropyrimidin-2-amine (Intermediate)

This procedure outlines the nucleophilic aromatic substitution reaction to form the key intermediate.

Materials:

-

2-Chloro-5-nitropyrimidine

-

Benzylamine

-

N,N-Diisopropylethylamine (DIPEA)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-5-nitropyrimidine (1.0 eq).

-

Dissolve the starting material in anhydrous tetrahydrofuran (THF).

-

Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the solution.

-

Add benzylamine (1.1 eq) dropwise to the stirring solution at room temperature.

-

After the addition is complete, heat the reaction mixture to 60 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield N-benzyl-5-nitropyrimidin-2-amine.

Step 2: Synthesis of this compound (Final Product)

This procedure details the reduction of the nitro-intermediate to the final amine product.

Materials:

-

N-benzyl-5-nitropyrimidin-2-amine

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

-

Reaction flask suitable for hydrogenation

-

Magnetic stirrer and stir bar

-

Celite® or other filtration aid

-

Rotary evaporator

Procedure:

-

In a suitable reaction flask, dissolve the N-benzyl-5-nitropyrimidin-2-amine intermediate (1.0 eq) in methanol.

-

Carefully add 10% Palladium on carbon (Pd/C) catalyst (approximately 10% by weight of the starting material).

-

Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., via a balloon) with vigorous stirring at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting residue is the desired product, this compound, which can be further purified by recrystallization if necessary.

Data Presentation

The following table summarizes the key quantitative data for the starting materials and the final product.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | CAS Number |

| 2-Chloro-5-nitropyrimidine | C₄H₂ClN₃O₂ | 159.53 | Solid | 10320-42-0 |

| Benzylamine | C₇H₉N | 107.15 | Liquid | 100-46-9 |

| This compound | C₁₁H₁₁N₃ | 185.23 | Yellow Solid [1] | 104479-78-9 [1][2][3] |

Logical Relationships of Synthesis

The synthesis of this compound follows a logical two-step sequence. The first step leverages the electron-withdrawing nature of the nitro group to activate the pyrimidine ring for nucleophilic aromatic substitution at the C2 position. The second step employs a standard and high-yielding catalytic hydrogenation to reduce the nitro group to the desired primary amine.

Figure 2. Logical flow of the synthesis from starting materials to the final product.